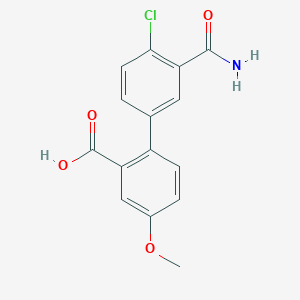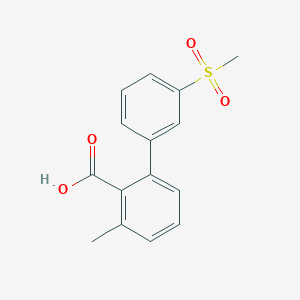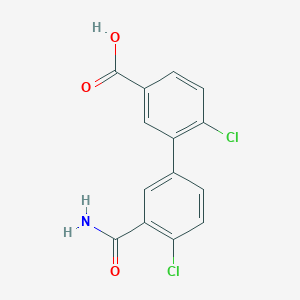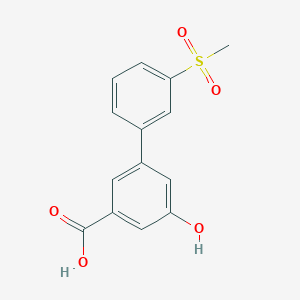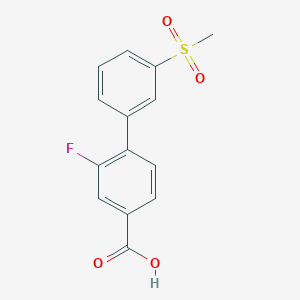
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, commonly abbreviated as 5-F-2-MSPB, is an important organic chemical compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe in biochemical studies. 5-F-2-MSPB is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
科学研究应用
5-F-2-MSPB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions, such as the Wittig reaction, the Diels-Alder reaction, and the Stille reaction. It is also used as a fluorescent probe in biochemistry and pharmacology. 5-F-2-MSPB has been used to study the binding of small molecules to proteins, to measure the activity of enzymes, and to study the structure and dynamics of proteins.
作用机制
The mechanism of action of 5-F-2-MSPB is not well understood. It is believed that the compound acts as a proton acceptor, allowing for proton transfer reactions to take place. Additionally, it has been suggested that 5-F-2-MSPB may act as an allosteric modulator, altering the conformation of proteins and thus affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MSPB are not well understood. However, it has been shown to bind to proteins and to alter the conformation of proteins, suggesting that it may have an effect on the activity of enzymes and other proteins. Additionally, 5-F-2-MSPB has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
实验室实验的优点和局限性
The main advantage of using 5-F-2-MSPB in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a fluorescent probe, making it a useful tool for a variety of research applications. Additionally, 5-F-2-MSPB is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not very stable in water and must be stored in a dry environment. Additionally, it is not very soluble in organic solvents, making it difficult to use in some reactions.
未来方向
The future of 5-F-2-MSPB is promising. Its versatility and low cost make it an attractive tool for researchers in a variety of disciplines. Future research should focus on understanding the mechanism of action of the compound, as well as exploring its potential applications in biochemistry, pharmacology, and other fields. Additionally, further research should be conducted to develop methods for synthesizing 5-F-2-MSPB in a more efficient and cost-effective manner. Finally, more research should be conducted to explore the potential uses of 5-F-2-MSPB in drug design and development.
合成方法
5-F-2-MSPB is synthesized from the reaction of 5-fluoro-2-hydroxybenzoic acid and 3-methylsulfonylphenylmagnesium bromide. This reaction is carried out in the presence of anhydrous potassium carbonate and anhydrous acetic acid as catalysts. The reaction is typically carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.
属性
IUPAC Name |
5-fluoro-2-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOSILPUPLRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691617 |
Source


|
| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1262005-19-5 |
Source


|
| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




